molecular formula C11H20O10 B12063528 4-O-Galactopyranosylxylose

4-O-Galactopyranosylxylose

Cat. No.: B12063528
M. Wt: 312.27 g/mol
InChI Key: BYZQBCIYLALLPA-UHFFFAOYSA-N
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Description

4-O-Galactopyranosylxylose is a disaccharide composed of galactose and xylose It is a naturally occurring compound found in various plant sources

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Galactopyranosylxylose typically involves the glycosylation of xylose with galactose. One common method is the use of glycosyl donors and acceptors under specific reaction conditions. For example, the reaction can be carried out using galactose derivatives as glycosyl donors and xylose as the acceptor in the presence of a catalyst such as silver triflate. The reaction is usually conducted in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic synthesis. Enzymes such as glycosyltransferases can catalyze the transfer of galactose from a donor molecule to xylose, forming the desired disaccharide. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-O-Galactopyranosylxylose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-O-Galactopyranosylxylose has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.

    Biology: Studied for its role in cell signaling and recognition processes.

    Medicine: Investigated for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.

    Industry: Used in the production of functional foods and nutraceuticals

Mechanism of Action

The mechanism of action of 4-O-Galactopyranosylxylose involves its interaction with specific molecular targets and pathways. In the gut, it is fermented by the microbiota, producing short-chain fatty acids and other metabolites that promote the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria. This fermentation process lowers the pH of the colon, enhancing gut health and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-Galactopyranosylxylose is unique due to its specific glycosidic linkage and its ability to selectively promote the growth of beneficial gut bacteria. Unlike lactose, which is commonly found in dairy products, this compound is derived from plant sources, making it suitable for individuals with lactose intolerance .

Properties

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

IUPAC Name

2,3,5-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal

InChI

InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2

InChI Key

BYZQBCIYLALLPA-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

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